

Physicochemical Properties of Mono-tert-butyl Fumarate: A Technical Guide

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Compound of Interest

Compound Name: (E)-4-(tert-Butoxy)-4-oxobut-2-enoic acid

Cat. No.: B041144

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Disclaimer: As of the latest literature review, specific experimental data on the physicochemical properties of mono-tert-butyl fumarate is not readily available. This compound is not widely characterized in published literature, and a specific CAS number for it has not been identified. This guide, therefore, provides data on closely related analogues, namely monobutyl fumarate and di-tert-butyl fumarate, to offer insights into the expected properties of mono-tert-butyl fumarate. Researchers should exercise caution and verify any properties through experimental determination.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available physicochemical data for compounds structurally related to mono-tert-butyl fumarate. It includes detailed experimental protocols for determining key properties and visual workflows to aid in experimental design.

Core Physicochemical Properties of Fumarate Monoesters and Diesters

The following table summarizes the available quantitative data for monobutyl fumarate and di-tert-butyl fumarate. These values can serve as a preliminary reference for estimating the properties of mono-tert-butyl fumarate.

| Property | Monobutyl Fumarate | Di-tert-butyl Fumarate |
|------------------------------|--|--|
| CAS Number | 16062-88-7 [1] [2] [3] [4] | 7633-38-7 [5] [6] |
| Molecular Formula | C8H12O4 [1] [2] | C12H20O4 [5] |
| Molecular Weight (g/mol) | 172.18 [1] [2] | 228.29 [5] |
| Melting Point (°C) | 140 [2] | 62-63 [5] |
| Boiling Point (°C) | 1-160 [2] | 113-115 at 3.0002 Torr [5] |
| Density (g/cm ³) | 1.13 [2] | Not available |
| Calculated logP | 0.97050 (XLogP3) [2] | -2.2 [5] |
| Solubility | Soluble in organic solvents. [7] | Excellent solubility in non-polar and moderately polar organic solvents (benzene, toluene, carbon tetrachloride, tetrahydrofuran); limited water solubility. [5] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are general protocols that can be adapted for the characterization of mono-tert-butyl fumarate.

Determination of Solubility

The solubility of a compound can be determined using a variety of methods. A common approach involves the shake-flask method.[\[8\]](#)

Protocol:

- Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., mono-tert-butyl fumarate) to a known volume of the solvent of interest (e.g., water, ethanol, phosphate-buffered saline) in a sealed container.

- Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the undissolved solute to settle. If necessary, centrifuge or filter the solution to separate the saturated solution from the excess solid.
- Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.^[9]
- Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa (Acid Dissociation Constant)

The pKa of a carboxylic acid like mono-tert-butyl fumarate can be determined by potentiometric titration.^[10]

Protocol:

- Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
- Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small increments.
- Data Collection: Record the pH of the solution after each addition of the titrant.
- Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.^[11] This can be determined from the inflection point of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

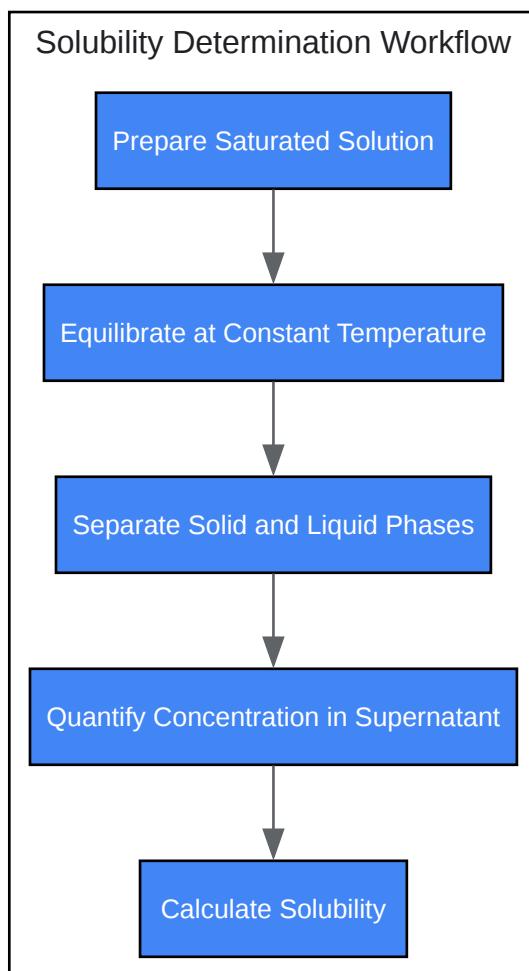
The octanol-water partition coefficient ($\log P$) is a measure of a compound's lipophilicity and can be determined by the shake-flask method.[\[8\]](#)

Protocol:

- Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
- Sample Preparation: Prepare a stock solution of the test compound in either the water-saturated octanol or the octanol-saturated water phase.
- Partitioning: Add a known volume of the stock solution to a mixture of the two phases in a separatory funnel.
- Equilibration: Shake the funnel for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.
- Phase Separation: Allow the two phases to separate completely.
- Quantification: Determine the concentration of the compound in both the octanol and the aqueous phases using a suitable analytical method (e.g., HPLC-UV).[\[12\]](#)
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The $\log P$ is the logarithm of this value.[\[13\]](#)

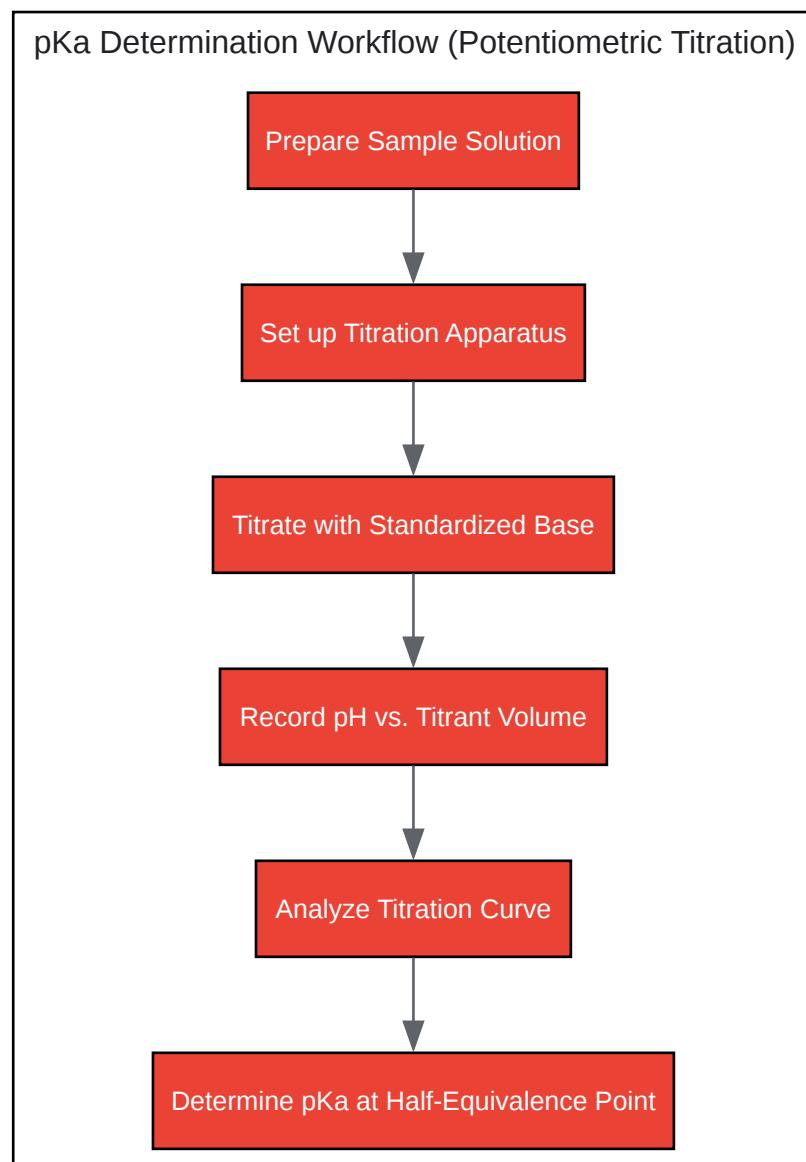
Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the physicochemical properties described above.



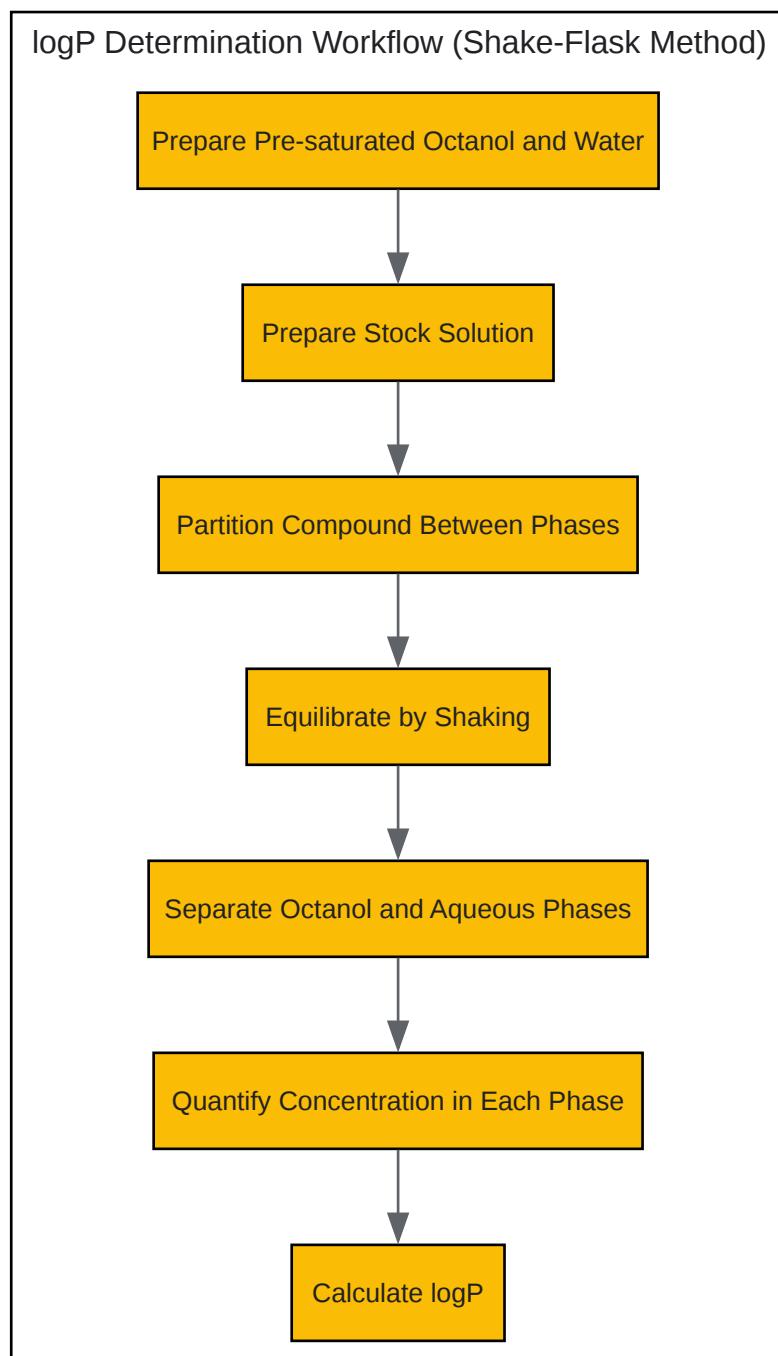
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Caption: Workflow for determining the solubility of a compound.



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Caption: Workflow for determining the pKa of a carboxylic acid.



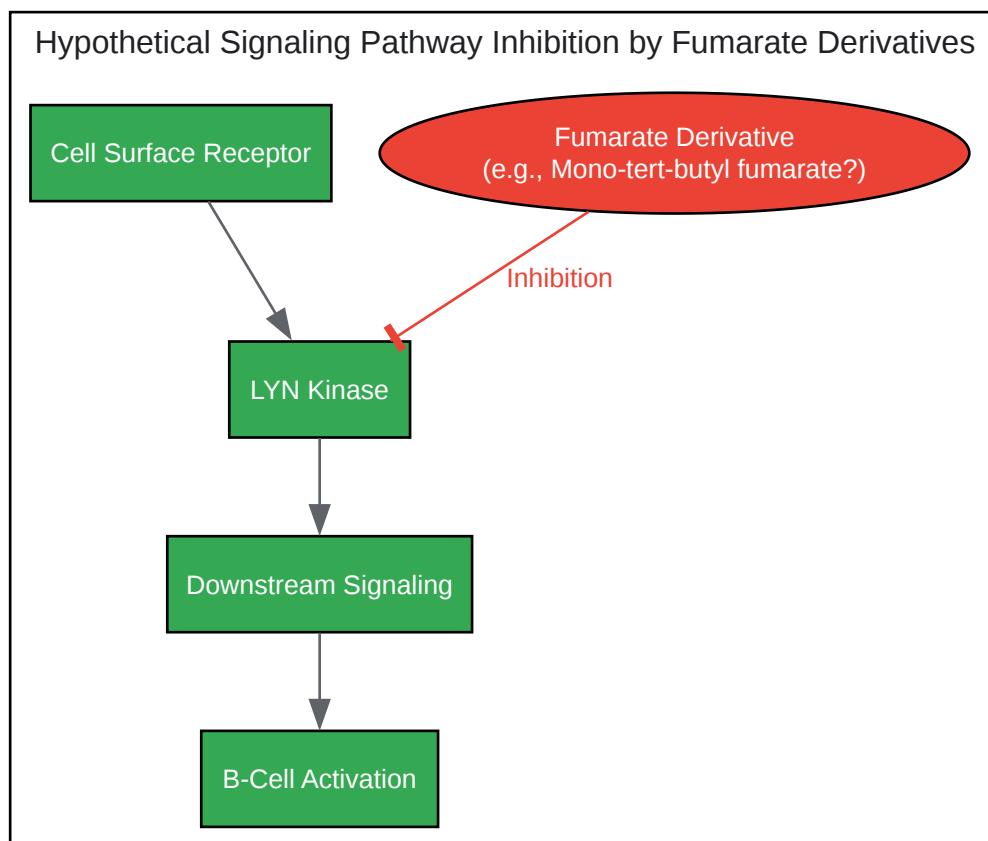
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Caption: Workflow for determining the logP of a compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or involvement of mono-tert-butyl fumarate in any signaling pathways. However, other fumarate derivatives, such as dimethyl fumarate (DMF) and its active metabolite monomethyl fumarate (MMF), are known to have immunomodulatory effects.^[14] For instance, DMF has been shown to inhibit the NF-κB and STAT3 signaling pathways in certain cancer cells.^[15] Fumarate itself has been found to suppress B-cell activation by directly inactivating the LYN tyrosine kinase.^[16] These findings suggest that mono-tert-butyl fumarate could potentially exhibit biological activity, but this would require experimental investigation.

The following diagram illustrates a simplified representation of a known signaling pathway affected by other fumarate compounds, which could serve as a starting point for investigating the potential biological effects of mono-tert-butyl fumarate.



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Caption: Potential inhibitory effect on a signaling pathway.

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References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. echemi.com [echemi.com]
- 3. BUTYL FUMARATE MONO | 16062-88-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Buy Di-tert-butyl fumarate | 7633-38-7 [smolecule.com]
- 6. Di-tert-butyl fumarate | 7633-38-7 [sigmaaldrich.com]
- 7. scribd.com [scribd.com]
- 8. acdlabs.com [acdlabs.com]
- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. web.williams.edu [web.williams.edu]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Monomethyl Fumarate | C5H6O4 | CID 5369209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Dimethyl Fumarate Induces Apoptosis via Inhibiting NF- κ B and STAT3 Signaling in Adult T-cell Leukemia/Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fumarate suppresses B-cell activation and function through direct inactivation of LYN - PubMed [pubmed.ncbi.nlm.nih.gov]
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